molecular formula C13H12O4S B311526 o-Tosyloxyphenol

o-Tosyloxyphenol

Cat. No.: B311526
M. Wt: 264.3 g/mol
InChI Key: MOIXNANKPBQXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C13H12O4S

Molecular Weight

264.3 g/mol

IUPAC Name

(2-hydroxyphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H12O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9,14H,1H3

InChI Key

MOIXNANKPBQXNQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [1,1'-Biphenyl]-2-ol
  • Synonyms: 2-Biphenylol, 2-Hydroxydiphenyl, 2-Phenylphenol
  • CAS No.: 90-43-7
  • Molecular Formula : C₁₂H₁₀O
  • Appearance : White to light lavender crystalline solid .

Applications :
Primarily used as a fungicide , germicide , and household disinfectant due to its antimicrobial properties. It also serves as a laboratory reagent .

Health Hazards :

  • Acute Exposure : Causes skin/eye irritation; inhalation leads to respiratory distress.
  • Chronic Risks: Potential renal toxicity; classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC .
  • Protective Measures : Requires butyl/Viton gloves and Tyvek® clothing to prevent permeation .
Structural and Functional Analogues

The following compounds share structural motifs (phenolic groups) or applications (disinfectants, surfactants):

Compound CAS No. Molecular Formula Key Uses Toxicity Profile
o-Phenylphenol 90-43-7 C₁₂H₁₀O Fungicide, disinfectant Group 2B carcinogen; renal toxicity
Nonylphenol 104-40-5 C₁₅H₂₄O Surfactant, plasticizer Endocrine disruptor; aquatic toxicity
4-tert-Octylphenol 140-66-9 C₁₄H₂₂O Surfactant, detergent intermediate Estrogenic activity; persistent in environment
4-Octylphenol triethoxylate 2315-62-0 C₂₀H₃₄O₄ Industrial emulsifier Moderate acute toxicity; skin irritant
Physicochemical Properties

Critical parameters influencing environmental persistence and application efficacy:

Property o-Phenylphenol Nonylphenol 4-tert-Octylphenol
Molecular Weight (g/mol) 170.21 220.35 206.32
Water Solubility (mg/L) 700 (20°C) 5.4 (25°C) 12.5 (25°C)
Log Kow 3.09 4.48 4.12
Vapor Pressure (mmHg) 0.001 (25°C) 0.001 (25°C) 0.0003 (20°C)
Melting Point (°C) 56–58 45–48 83–85

Key Insights :

  • Nonylphenol and 4-tert-Octylphenol exhibit higher lipophilicity (Log Kow > 4), correlating with endocrine-disrupting effects in wildlife .
Environmental and Toxicological Comparison
Parameter o-Phenylphenol Nonylphenol 4-tert-Octylphenol
Environmental Persistence Moderate High High
Biodegradability Readily degraded Slow Slow
Regulatory Status Restricted in EU Banned in EU Restricted in EU
Ecotoxicity (LC50, Fish) 2.5 mg/L 0.1–0.5 mg/L 0.3 mg/L

Notes:

  • Nonylphenol is banned in the EU under REACH due to its endocrine-disrupting effects and persistence .
  • o-Phenylphenol is less persistent but regulated under OSHA for workplace exposure limits (0.5 mg/m³) .
Mechanistic Differences in Toxicity
  • o-Phenylphenol: Metabolized to phenylbenzoquinone, inducing oxidative stress and DNA damage .
  • Alkylphenols (e.g., nonylphenol): Bind to estrogen receptors, disrupting hormone signaling and causing reproductive toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.